3-(1H-Pyrazol-3-yl)propiolic acid
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Overview
Description
3-(1H-Pyrazol-3-yl)propiolic acid is a heterocyclic compound that features a pyrazole ring attached to a propiolic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Pyrazol-3-yl)propiolic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with propiolic acid or its esters under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes that are optimized for large-scale synthesis. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-(1H-Pyrazol-3-yl)propiolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The pyrazole ring allows for substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and organometallic reagents are often employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazoles and hydrogenated derivatives, which can be further utilized in different applications .
Scientific Research Applications
3-(1H-Pyrazol-3-yl)propiolic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-(1H-Pyrazol-3-yl)propiolic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which influence the compound’s biological effects .
Comparison with Similar Compounds
- 3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid
- 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid
- 3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid
Comparison: Compared to these similar compounds, 3-(1H-Pyrazol-3-yl)propiolic acid is unique due to its propiolic acid moiety, which imparts distinct reactivity and potential for further functionalization. This uniqueness makes it a valuable compound in various synthetic and research applications .
Properties
Molecular Formula |
C6H4N2O2 |
---|---|
Molecular Weight |
136.11 g/mol |
IUPAC Name |
3-(1H-pyrazol-5-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C6H4N2O2/c9-6(10)2-1-5-3-4-7-8-5/h3-4H,(H,7,8)(H,9,10) |
InChI Key |
BXZCRVJFMIHQLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1)C#CC(=O)O |
Origin of Product |
United States |
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